2-Bromo-6-ethoxyphenylboronic acid
Overview
Description
2-Bromo-6-ethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H10BBrO3. It is a versatile reagent used in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 2-bromo-6-ethoxyphenyl with a boronic acid derivative under suitable conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to form corresponding boronic esters.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or water.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Phenolic Derivatives: From oxidation reactions.
Boronic Esters: From reduction reactions.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as the stability of the organoboron reagent and the mildness of the reaction conditions .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This leads to the synthesis of new organic compounds, contributing to various applications in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the SM coupling reaction conditions need to be exceptionally mild and tolerant to various functional groups . Additionally, the organoboron reagent used in the reaction should be relatively stable, readily prepared, and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent complexes with biomolecules that contain cis-diol groups, such as sugars and glycoproteins .
Cellular Effects
Boronic acids are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Scientific Research Applications
2-Bromo-6-ethoxyphenylboronic acid is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: It is used in the development of bioconjugation techniques for labeling biomolecules.
Medicine: It plays a role in the synthesis of pharmaceuticals and drug discovery.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the bromo and ethoxy groups.
2-Bromo-6-methoxyphenylboronic Acid: Similar but with a methoxy group instead of ethoxy.
Uniqueness: 2-Bromo-6-ethoxyphenylboronic acid is unique due to its specific substituents, which influence its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
(2-bromo-6-ethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWKELCQKXPWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656891 | |
Record name | (2-Bromo-6-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-13-1 | |
Record name | (2-Bromo-6-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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